molecular formula C9H8IN B1407071 3-Iodo-4-methyl-1H-indole CAS No. 1360892-11-0

3-Iodo-4-methyl-1H-indole

Cat. No. B1407071
CAS RN: 1360892-11-0
M. Wt: 257.07 g/mol
InChI Key: PDRWMPXRPZKKJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for preparing 3-iodo-4-methyl-1H-indole. One notable method involves a one-pot, three-component Fischer indolization–indole N-alkylation sequence . This process combines readily available starting materials, including aryl hydrazines, ketones, and alkyl halides, resulting in densely substituted indole products. The reaction is rapid (total time under 30 minutes) and generally high yielding.

Scientific Research Applications

1. Synthesis and Functionalization in Organic Chemistry

3-Iodo-4-methyl-1H-indole plays a significant role in the synthesis and functionalization of various organic compounds. It is utilized in the Csp2-Csp3 dual functionalization of 2-methyl indoles, leading to the production of 2-aminomethyl-3-iodo-indole derivatives (Moriyama et al., 2018). Additionally, it is involved in the Mizoroki–Heck reaction for synthesizing 3-vinyl indole derivatives, which are potential cytotoxic agents (Bhavani et al., 2016).

2. Applications in Materials Chemistry

In materials chemistry, this compound is used in the development of advanced materials. Its electron-donating nature and rich photo-excited state make it suitable for applications in this field. For instance, indole derivatives synthesized using this compound have been studied for their potential in photodynamic therapy (Ayari et al., 2020).

3. Role in Biological and Pharmacological Research

This compound is also pivotal in biological and pharmacological research. It serves as a precursor for the synthesis of biologically active molecules. For example, a study on the synthesis of novel 1-methyl-1H-pyridazino[3,4-b]indoles starting from halopyridazin-3(2H)-ones, which exhibited antitrypanosomal activities, highlights its importance in drug discovery (Riedl et al., 2006).

4. Exploring Chemical Properties and Reactions

Research on this compound includes exploring its chemical properties and reactions. Studies like the palladium-catalyzed direct arylation of indoles, which investigate the regioselectivity and mechanistic aspects of these reactions, are crucial for understanding the compound's behavior in different chemical contexts (Lane et al., 2005).

5. Environmental and Corrosion Studies

In the environmental domain, studies on microbial degradation of indole and its derivatives, including methylindole, provide insights into the ecological impact and degradation pathways of these compounds (Arora et al., 2015). Additionally, its derivatives have been studied for their application as corrosion inhibitors for mild steel, showcasing its utility in industrial applications (Verma et al., 2016).

properties

IUPAC Name

3-iodo-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWMPXRPZKKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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